6-(bromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
6-(bromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a bromomethyl group, a methoxy group, and a pyrroloquinoline core. The presence of these functional groups makes it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and functional group modifications. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The pyrroloquinoline core can be involved in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Dimethylformamide (DMF): A common solvent for various reactions.
Catalysts: Palladium or other transition metal catalysts may be used for specific reactions like cross-coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrroloquinoline derivatives .
Scientific Research Applications
6-(bromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect cellular functions. The methoxy group and pyrroloquinoline core contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrroloquinoline Derivatives: Various derivatives with different substituents on the pyrroloquinoline core have been studied for their unique properties.
Uniqueness
6-(bromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the presence of the bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14BrNO3 |
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Molecular Weight |
336.18 g/mol |
IUPAC Name |
9-(bromomethyl)-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C15H14BrNO3/c1-15(2)6-8(7-16)10-4-9(20-3)5-11-12(10)17(15)14(19)13(11)18/h4-6H,7H2,1-3H3 |
InChI Key |
OEMRUFJSUWTGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CBr)C |
Origin of Product |
United States |
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